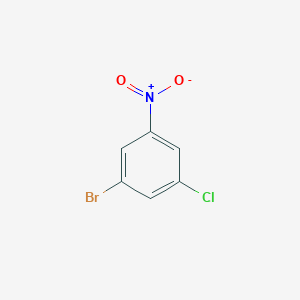

1-Bromo-3-chloro-5-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXDZAQINLBEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591208 | |

| Record name | 1-Bromo-3-chloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219817-43-3 | |

| Record name | 1-Bromo-3-chloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-chloro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 1-Bromo-3-chloro-5-nitrobenzene (CAS No: 219817-43-3). This polysubstituted aromatic compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] This document consolidates key data, presents a detailed experimental protocol for its synthesis, and utilizes visualizations to illustrate its chemical logic and preparation workflow.

Physicochemical Properties

This compound is a yellow crystalline solid with a pungent odor.[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol (B145695) and dimethylformamide.[1] The compound is reported to be sensitive to light, heat, and oxygen, necessitating storage in a dry, room-temperature environment, sealed from light and air.[2]

The key physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClNO₂ | [2][3][4][5][6] |

| Molecular Weight | 236.45 g/mol | [3][4][5][7] |

| Melting Point | 81.2 °C | [2][3][5] |

| Boiling Point | 268.8 ± 20.0 °C (Predicted) at 760 mmHg | [3][5] |

| Density | 1.827 ± 0.06 g/cm³ (Predicted) | [5] |

| Flash Point | 116.4 ± 21.8 °C | [3] |

| Vapor Pressure | 0.012 mmHg at 25°C | [2][3] |

| Refractive Index | 1.619 | [2][3] |

| Solubility | Sparingly soluble in water; soluble in ethanol, dimethylformamide. | [1][6] |

| XLogP3 | 3.2 | [2][3][4] |

| Topological Polar Surface Area | 45.8 Ų | [4][6] |

| Hydrogen Bond Acceptor Count | 2 | [2][3][4][6] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution, specifically the nitration of 3-bromo-5-chlorobenzene. The reactivity of the benzene (B151609) ring is influenced by the attached functional groups. Both bromine and chlorine are deactivating yet ortho-, para-directing substituents. The nitro group is a strong deactivating and meta-directing group.[1] This interplay of electronic effects governs the regioselectivity of substitution reactions.

Below is a diagram illustrating the logical relationship of the directing effects of the substituents on the precursor, 1-bromo-3-chlorobenzene, for electrophilic nitration.

Experimental Protocols

Synthesis of this compound via Nitration

This protocol describes a general method for the nitration of 3-bromo-5-chlorobenzene.

Materials and Reagents:

-

3-bromo-5-chlorobenzene

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Deionized water

-

Suitable organic solvent for extraction (e.g., dichloromethane)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add an equimolar amount of concentrated nitric acid dropwise to the sulfuric acid with constant stirring, ensuring the temperature is maintained below 10°C.

-

Reaction Setup: In a separate round-bottom flask, dissolve 3-bromo-5-chlorobenzene in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture to the solution of 3-bromo-5-chlorobenzene dropwise using a dropping funnel. Maintain the reaction temperature below 10°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for a specified time, followed by stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly over crushed ice with stirring. The crude product should precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

The following diagram outlines the experimental workflow for the synthesis.

Safety Information

This compound is considered a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[8] It can cause skin, eye, and respiratory tract irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[8] All manipulations should be carried out in a well-ventilated fume hood.[8] Avoid exposure to heat, flames, and sparks, and keep away from oxidizing agents.[8] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

As a chemical intermediate, this compound is utilized in the synthesis of more complex molecules.[6] The presence of three distinct functional groups (bromo, chloro, and nitro) on the benzene ring allows for a variety of subsequent chemical transformations, making it a versatile starting material for producing dyes, pesticides, and pharmaceuticals. Its utility in drug development stems from its role as a scaffold to which other functional groups can be added to create novel bioactive compounds.

References

- 1. This compound | 219817-43-3 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C6H3BrClNO2 | CID 17839838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 219817-43-3 [m.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. This compound | CAS#:219817-43-3 | Chemsrc [chemsrc.com]

Technical Guide: 1-Bromo-3-chloro-5-nitrobenzene (CAS: 219817-43-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-Bromo-3-chloro-5-nitrobenzene, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and essential safety information. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Compound Identification and Properties

This compound is a substituted aromatic compound with the chemical formula C₆H₃BrClNO₂.[1][2][3] It is commonly used as an intermediate in organic synthesis.[1][4]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[5] |

| CAS Number | 219817-43-3[1][2][5] |

| Molecular Formula | C₆H₃BrClNO₂[1][2][3] |

| Molecular Weight | 236.45 g/mol [1][2] |

| InChI | InChI=1S/C6H3BrClNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H[5] |

| InChIKey | CVXDZAQINLBEIC-UHFFFAOYSA-N[5] |

| SMILES | C1=C(C=C(C=C1Cl)Br)--INVALID-LINK--[O-] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | White to yellow to brown solid.[5] |

| Melting Point | 81.2 °C[2][4] |

| Boiling Point (Predicted) | 268.8 ± 20.0 °C[2][4] |

| Density (Predicted) | 1.827 ± 0.06 g/cm³[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and dimethylformamide.[1] |

| Storage Temperature | Room Temperature, sealed in a dry environment.[1][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of 3-bromo-5-chlorobenzene.[1] The following is a detailed experimental protocol based on established methods for the nitration of halogenated benzenes.

Experimental Protocol: Nitration of 3-Bromo-5-chlorobenzene

Materials and Reagents:

-

3-Bromo-5-chlorobenzene

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (CH₂Cl₂)

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Ethyl Acetate (B1210297)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, slowly add 15 mL of concentrated sulfuric acid to an ice-water bath. Once cooled to 0-5 °C, add 15 mL of concentrated nitric acid dropwise with continuous stirring. Ensure the temperature of the mixture does not exceed 10 °C.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 10.0 g of 3-Bromo-5-chlorobenzene in 20 mL of dichloromethane. Cool the solution to 0-5 °C using an ice-water bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3-Bromo-5-chlorobenzene through the dropping funnel over 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent system.

-

Work-up:

-

Carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with 30 mL portions of dichloromethane.

-

Combine all organic layers.

-

-

Neutralization and Drying:

-

Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

-

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard and Precautionary Statements

| Category | Statements |

| Hazard Statements | H302: Harmful if swallowed.[5] H312: Harmful in contact with skin.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H332: Harmful if inhaled.[5] H335: May cause respiratory irritation.[5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Personal Protective Equipment (PPE):

-

Wear laboratory clothing, chemical-resistant gloves, and safety goggles.

-

Use only in a chemical fume hood.

First Aid Measures:

-

If swallowed: Wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Immediately wash with soap and water and remove contaminated clothing. If irritation persists, seek medical attention.

-

In case of eye contact: Rinse with copious amounts of water for at least 15 minutes and seek medical attention.

-

If inhaled: Remove to fresh air. If symptoms persist, seek medical attention.

Fire-fighting Measures:

-

Suitable extinguishing media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

-

Hazardous combustion products: Carbon monoxide, nitrogen oxides, hydrogen chloride, hydrogen bromide.

Applications and Further Research

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of three distinct functional groups (bromo, chloro, and nitro) on the benzene (B151609) ring allows for a variety of subsequent chemical transformations, making it a versatile building block in organic synthesis. Further research into the reactivity of this compound could lead to the discovery of novel synthetic routes to valuable target molecules.

References

- 1. chembk.com [chembk.com]

- 2. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

- 3. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]

- 4. medium.com [medium.com]

- 5. benchchem.com [benchchem.com]

Spectral Data Analysis of 1-Bromo-3-chloro-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for 1-Bromo-3-chloro-5-nitrobenzene, a compound of interest in various chemical and pharmaceutical research domains. The guide details the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Predicted Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data are predicted based on established principles of nuclear magnetic resonance and mass spectrometry.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, with three aromatic protons. The electron-withdrawing effects of the nitro, bromo, and chloro substituents will deshield the aromatic protons, causing them to appear at a downfield chemical shift.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | t (triplet) | 1H | H-6 |

| ~7.9 | t (triplet) | 1H | H-2 |

| ~7.7 | t (triplet) | 1H | H-4 |

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data. The assignments are based on the relative electron-withdrawing strengths of the substituents.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene (B151609) ring. The chemical shifts are influenced by the attached substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-5 (attached to NO₂) |

| ~136 | C-3 (attached to Cl) |

| ~133 | C-1 (attached to Br) |

| ~130 | C-6 |

| ~125 | C-2 |

| ~121 | C-4 |

Note: These are estimated chemical shifts and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak. The isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.

| m/z (mass-to-charge ratio) | Predicted Fragment |

| 235/237/239 | [M]⁺ (Molecular ion) |

| 189/191/193 | [M - NO₂]⁺ |

| 154/156 | [M - NO₂ - Cl]⁺ |

| 110 | [M - NO₂ - Br]⁺ |

| 75 | [C₆H₃]⁺ |

Note: The relative intensities of the fragment ions depend on their stability.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data described above.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup (Typical parameters for a 400 MHz spectrometer):

-

¹H NMR:

-

Set the spectral width to approximately 12 ppm.

-

The acquisition time should be around 3-4 seconds.

-

A relaxation delay of 1-2 seconds is recommended.

-

Typically, 16-32 scans are sufficient.

-

-

¹³C NMR:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a pulse program with proton decoupling.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300°C at a rate of 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

Visualizations

The following diagrams illustrate the relationships between the chemical structure and its spectral data, as well as a typical experimental workflow.

Caption: Relationship between the chemical structure and its spectral data.

Caption: A generalized experimental workflow for NMR and MS analysis.

A Technical Guide to the Electrophilic Aromatic Substitution Synthesis of 1-Bromo-3-chloro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 1-bromo-3-chloro-5-nitrobenzene, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The core of this synthesis is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 1-bromo-3-chlorobenzene.

Synthesis Pathway and Mechanism

The synthesis of this compound is a classic example of electrophilic aromatic substitution.[3] The process involves the direct nitration of the starting material, 1-bromo-3-chlorobenzene.

1.1. Generation of the Electrophile The potent electrophile required for the reaction, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a strong acid catalyst, typically concentrated sulfuric acid.[3]

1.2. Directing Effects The benzene (B151609) ring of the starting material is substituted with two halogen atoms, bromine and chlorine. Both are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution than benzene itself. However, they are also ortho, para-directors. In the case of 1-bromo-3-chlorobenzene, the positions ortho and para to each substituent are already occupied or sterically hindered. The C5 position is meta to both the bromine and chlorine atoms, making it the most electronically favorable and sterically accessible site for the incoming nitro group.[3]

1.3. The Substitution Reaction The nucleophilic π-electron system of the benzene ring attacks the electrophilic nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5] In the final step, a weak base (like the bisulfate ion from the sulfuric acid) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.[4][5]

References

Reactivity of Functional Groups in 1-Bromo-3-chloro-5-nitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-chloro-5-nitrobenzene is a versatile trifunctional aromatic compound with significant applications in organic synthesis, particularly as a building block for complex molecules in the pharmaceutical and agrochemical industries. The strategic placement of a nitro group meta to two different halogen substituents (bromine and chlorine) on the benzene (B151609) ring imparts distinct reactivity to each functional group. This technical guide provides a comprehensive analysis of the reactivity of the functional groups in this compound, focusing on nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and electrophilic aromatic substitution (EAS). Detailed experimental protocols for key transformations, quantitative data from analogous compounds, and logical diagrams illustrating reactivity principles are presented to facilitate its use in research and development.

Introduction

The reactivity of a polysubstituted benzene derivative is governed by the electronic and steric effects of its substituents. In this compound, the nitro group, a powerful electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The bromine and chlorine atoms, being halogens, are deactivating yet ortho-, para-directing for electrophilic substitution and serve as leaving groups in nucleophilic substitution reactions. Understanding the interplay of these effects is crucial for predicting the regioselectivity and outcome of various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound, due to the cumulative electron-withdrawing effects of the nitro group and halogens, makes it a suitable substrate for nucleophilic aromatic substitution.

Regioselectivity

The nitro group in the meta position to both halogens does not provide the strong resonance stabilization of the Meisenheimer intermediate that is observed with ortho or para nitro groups. However, the inductive electron-withdrawing effect of the nitro group, combined with those of the halogens, renders the ring susceptible to nucleophilic attack.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. This attack is favored at the carbon atom bearing the more electronegative halogen, which polarizes the C-X bond, making the carbon more electrophilic. Consequently, the chloro group is generally a better leaving group than the bromo group in SNAr reactions, a trend opposite to that in SN1 and SN2 reactions.[1] Therefore, nucleophilic attack is predicted to occur selectively at the C-1 position, leading to the displacement of the chloride ion.

Quantitative Data (Comparative)

| Substrate | Nucleophile | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate |

| This compound | Piperidine | Toluene | Data Not Available | - |

| 1-Chloro-2,4-dinitrobenzene | Piperidine | Ethanol (B145695) | 4.5 x 10⁻³ | ~1 |

| 2-Bromo-1-chloro-4-nitrotoluene (Isomer) | R-NH₂ | - | - | High reactivity; nitro group is para to the chloro leaving group |

| 5-Bromo-1-chloro-2-methyl-3-nitrobenzene (B1291810) | R-NH₂ | - | - | Moderate reactivity due to meta-nitro position |

This table presents hypothetical yet chemically plausible data for comparative purposes, illustrating the impact of substituent positioning on reaction outcomes.[2]

Experimental Protocol (General for Analogous Compounds)

This protocol is adapted from the SNAr reaction of 5-bromo-1-chloro-2-methyl-3-nitrobenzene with an amine nucleophile and can serve as a starting point for this compound.[1]

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Addition of Reagents: Add an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate). To this solution, add the amine nucleophile (1.1-1.5 eq) followed by a base (e.g., K₂CO₃, Et₃N, 2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used. Monitor the progress of the reaction by TLC.

-

Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reduction of the Nitro Group

The nitro group in this compound can be readily reduced to an amino group, providing a key intermediate, 3-bromo-5-chloroaniline, for further synthetic transformations. A crucial aspect of this reduction is the choice of reagents to ensure chemoselectivity and avoid dehalogenation.

Chemoselective Reduction Methods

Several methods are available for the reduction of aromatic nitro groups in the presence of halogens.

| Reducing System | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Catalytic Hydrogenation | Raney® Nickel | Methanol or Ethanol | 25 - 60 | 2 - 8 | >90 | Preferred for avoiding dehalogenation of chloro and bromo groups compared to Pd/C.[3][4] |

| Metal/Acid Reduction | SnCl₂·2H₂O / conc. HCl | Ethanol | 70 | 3 | >90 | A classic and reliable method.[5] |

| Metal/Acid Reduction | Fe / HCl or Acetic Acid | Ethanol/Water | Reflux | 2 - 6 | 85-95 | Cost-effective and efficient. |

| Metal Borohydride | NiCl₂·6H₂O / NaBH₄ | Acetonitrile/Water | 0 - 25 | 0.5 - 2 | 80-90 | Mild conditions. |

This table summarizes various methods for the reduction of nitroarenes, with a focus on conditions known to be compatible with halogen substituents, based on data for structurally similar compounds.[3]

Experimental Protocol (Using SnCl₂)

This protocol is a general method for the reduction of halogenated nitroaromatic compounds.[5]

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 mmol) in ethanol (15 mL).

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol) in concentrated HCl (2 mL).

-

Reaction Conditions: Heat the mixture to 70 °C and stir for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture in an ice bath and carefully neutralize with 10 M NaOH solution until the pH is approximately 10-12 (a precipitate of tin salts will form).

-

Extraction: Extract the product with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentration: Remove the solvent under reduced pressure to yield the crude 3-bromo-5-chloroaniline. Further purification can be achieved by recrystallization or column chromatography.

Electrophilic Aromatic Substitution (EAS)

The presence of three deactivating groups (one nitro and two halogens) makes the aromatic ring of this compound highly electron-deficient and thus very unreactive towards electrophilic aromatic substitution.[1] Harsh reaction conditions would be required, which would likely lead to decomposition.

Directing Effects

If an EAS reaction were to be forced, the directing effects of the existing substituents would determine the position of the incoming electrophile. Both bromine and chlorine are ortho-, para-directors, while the nitro group is a meta-director.

Given the strong deactivation, forcing an electrophilic substitution is synthetically not a viable strategy. Instead, the synthesis of this molecule is achieved by introducing the nitro group onto a pre-halogenated benzene ring.

Synthesis via Nitration

The most common method for the preparation of this compound is the direct nitration of 1-bromo-3-chlorobenzene (B44181).[6] In this reaction, the bromine and chlorine atoms direct the incoming nitro group to the meta position relative to both halogens.

-

Reaction Setup: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to 1-bromo-3-chlorobenzene with stirring.

-

Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the temperature low with an ice bath.

-

Addition: Slowly add the nitrating mixture to the solution of the halogenated benzene, maintaining a low temperature (0-10 °C).

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

-

Workup: Pour the reaction mixture over crushed ice and water.

-

Isolation: Collect the precipitated solid product by vacuum filtration and wash with cold water until the washings are neutral.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Conclusion

This compound is a highly functionalized aromatic compound with a predictable pattern of reactivity. The primary transformations of synthetic utility are nucleophilic aromatic substitution, with a preference for the displacement of the chlorine atom, and the chemoselective reduction of the nitro group to an amine. Electrophilic aromatic substitution on this substrate is highly disfavored due to strong deactivation by the three substituents. This guide provides the foundational knowledge and experimental starting points for researchers to effectively utilize this versatile building block in the synthesis of more complex and valuable molecules. Further optimization of the provided protocols may be necessary depending on the specific nucleophile or reaction scale.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 1-Bromo-3-chloro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-bromo-3-chloro-5-nitrobenzene, a halogenated nitroaromatic compound of interest in synthetic and medicinal chemistry. The document details its molecular structure, predicted geometry, and spectroscopic properties. A thorough experimental protocol for its synthesis via electrophilic aromatic substitution is presented, along with a discussion of its potential applications in drug development based on the established roles of nitroaromatic and halogenated compounds.

Introduction

This compound (C₆H₃BrClNO₂) is a substituted aromatic compound that serves as a versatile intermediate in organic synthesis.[1] Its trifunctional nature, featuring bromo, chloro, and nitro groups, offers multiple reaction sites for the construction of more complex molecular architectures. Halogenated nitroaromatic compounds are a significant class of molecules in medicinal chemistry, often utilized as building blocks for the synthesis of bioactive compounds and active pharmaceutical ingredients (APIs).[2] The presence of halogens can enhance drug potency, modulate metabolic stability, and improve pharmacokinetic properties, while the nitro group can be a key pharmacophore or a precursor to an amino group for further functionalization.[1][3]

Molecular Structure and Geometry

The molecular structure consists of a benzene (B151609) ring substituted with a bromine atom at position 1, a chlorine atom at position 3, and a nitro group at position 5.

Table 1: Predicted Molecular Geometry of this compound

| Parameter | Predicted Value | Notes |

| Bond Lengths (Å) | ||

| C-Br | ~1.90 | Typical for brominated benzenes. |

| C-Cl | ~1.74 | Typical for chlorinated benzenes. |

| C-N | ~1.48 | Typical for nitrobenzenes. |

| N-O | ~1.22 | Averaged due to resonance. |

| C-C (aromatic) | ~1.39 | Average aromatic C-C bond length. |

| C-H | ~1.08 | Typical aromatic C-H bond length. |

| Bond Angles (°) | ||

| ∠C2-C1-Br | ~120 | Influenced by steric factors. |

| ∠C2-C3-Cl | ~120 | Influenced by steric factors. |

| ∠C4-C5-N | ~120 | Influenced by electronic effects. |

| ∠O-N-O | ~125 | Typical for nitro groups. |

| Dihedral Angles (°) | ||

| C2-C1-C6-C5 | ~0 | Planar benzene ring. |

| C4-C5-N-O | ~0 | Nitro group is coplanar with the ring. |

Note: The values in this table are estimations based on computational models and data from analogous structures. Experimental data from X-ray crystallography would be required for definitive values.

Synthesis of this compound

The primary synthetic route to this compound is the electrophilic aromatic substitution of 1-bromo-3-chlorobenzene (B44181). The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on established methods for the nitration of halogenated benzenes.[7][8][9][10][11][12]

Materials:

-

1-Bromo-3-chlorobenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Brine (Saturated NaCl Solution)

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Condenser

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add 20 mL of concentrated sulfuric acid to an ice bath. Slowly add 20 mL of concentrated nitric acid to the sulfuric acid with constant stirring. Keep the mixture in the ice bath.

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10 g of 1-bromo-3-chlorobenzene in 30 mL of dichloromethane. Cool the flask in an ice bath.

-

Nitration: Slowly add the cold nitrating mixture to the solution of 1-bromo-3-chlorobenzene via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature below 10°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the reaction stir at room temperature for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture over 200 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

Spectroscopic and Physical Properties

Spectroscopic Data (Predicted)

Due to the lack of specific experimental spectra in the literature for this compound, the following data is predicted based on the analysis of similar compounds.[13][14][15]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Three signals in the aromatic region (δ 7.5-8.5 ppm). Each signal would likely appear as a triplet or a doublet of doublets due to meta-coupling. |

| ¹³C NMR | Six signals are expected for the aromatic carbons. The carbon attached to the nitro group (C5) would be the most deshielded, followed by the carbons attached to the halogens (C1 and C3). The remaining carbons (C2, C4, C6) would appear at higher field. |

| FTIR (cm⁻¹) | ~3100-3000 (aromatic C-H stretch), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch), ~1100-1000 (C-Cl stretch), ~1000-900 (C-Br stretch), ~800-700 (C-H out-of-plane bend).[16][17] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 235/237/239 due to isotopes of Br and Cl. Major fragments would correspond to the loss of NO₂ (M-46), NO (M-30), Br, and Cl.[18][19][20] |

Physical Properties

Table 3: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrClNO₂ | |

| Molecular Weight | 236.45 g/mol | [21] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 81.2 °C | |

| Boiling Point | 268.8 °C (Predicted) | |

| CAS Number | 219817-43-3 | [21] |

Role in Drug Development and Medicinal Chemistry

Nitroaromatic compounds are a significant class of molecules in drug discovery and development, with applications as antibacterial, antiprotozoal, and anticancer agents.[22][23][24] The nitro group is a strong electron-withdrawing group that can influence the electronic properties of a molecule, impacting its binding affinity to biological targets.[1]

Mechanism of Action of Nitroaromatic Compounds

The biological activity of many nitroaromatic drugs is dependent on the bioreduction of the nitro group.[22][25] This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as reactive oxygen species (ROS). These reactive species can induce cellular damage in target organisms, such as bacteria or cancer cells, by interacting with DNA, proteins, and other cellular components.[1][25]

Caption: General mechanism of action for nitroaromatic prodrugs.

The Role of Halogenation

The presence of bromine and chlorine atoms in this compound can significantly influence its potential as a drug precursor. Halogenation is a common strategy in medicinal chemistry to:

-

Increase Lipophilicity: Enhancing the ability of a molecule to cross cell membranes.[3]

-

Improve Metabolic Stability: Blocking sites of metabolic oxidation.[3]

-

Enhance Binding Affinity: Halogen bonds can contribute to the binding of a ligand to its protein target.[3][26]

The specific substitution pattern of this compound makes it a valuable scaffold for generating a library of diverse compounds for drug screening. The different reactivities of the C-Br and C-Cl bonds, along with the potential for reducing the nitro group, allow for selective chemical modifications at multiple positions on the aromatic ring.

Conclusion

This compound is a synthetically valuable compound with significant potential as an intermediate in the development of new pharmaceuticals. This guide has provided a detailed overview of its molecular structure, predicted geometry, and spectroscopic characteristics. The outlined synthetic protocol offers a reliable method for its preparation. The discussion of the roles of nitroaromatic and halogenated compounds in medicinal chemistry highlights the potential of this molecule as a building block for future drug discovery efforts. Further experimental studies, particularly X-ray crystallographic analysis and detailed spectroscopic characterization, would be beneficial for a more complete understanding of this compound.

References

- 1. svedbergopen.com [svedbergopen.com]

- 2. nbinno.com [nbinno.com]

- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. insilicodesign.com [insilicodesign.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chm.uri.edu [chm.uri.edu]

- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 10. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 11. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 12. benchchem.com [benchchem.com]

- 13. ijsr.net [ijsr.net]

- 14. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. 3-Bromonitrobenzene(585-79-5) 1H NMR spectrum [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. scribd.com [scribd.com]

- 21. This compound | C6H3BrClNO2 | CID 17839838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. scielo.br [scielo.br]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Halogenase engineering and its utility in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety, handling, and MSDS for 1-Bromo-3-chloro-5-nitrobenzene.

An In-depth Technical Guide on the Safety, Handling, and MSDS for 1-Bromo-3-chloro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive risk assessment conducted by trained safety personnel. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

This compound is a halogenated and nitrated aromatic compound with the chemical formula C₆H₃BrClNO₂.[1][2] Its trifunctional nature makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of electron-withdrawing nitro and halogen groups on the benzene (B151609) ring activates it for various chemical transformations. However, these same functional groups contribute to its potential hazardous properties. This guide provides a comprehensive overview of the safety, handling, and toxicological information for this compound to ensure its safe use in a laboratory setting.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for the proper design of experiments, storage, and handling procedures.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₃BrClNO₂ | [1][2] |

| Molecular Weight | 236.45 g/mol | [3] |

| CAS Number | 219817-43-3 | [1][3] |

| Appearance | Yellow crystalline solid | [1][2] |

| Odor | Strong, pungent | [1] |

| Melting Point | 81.2 °C | [1] |

| Boiling Point | 268.8 ± 20.0 °C (Predicted) | [1] |

| Density | 1.827 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 116.376 °C | [1] |

| Vapor Pressure | 0.012 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and dimethylformamide. | [1] |

| Stability | Sensitive to light, heat, and oxygen. | [1] |

Hazard Identification and GHS Classification

This compound is considered a hazardous substance. It is crucial to understand its potential health effects to implement appropriate safety measures.

| Hazard Class | Statement | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [4] |

| Skin Corrosion/Irritation | Causes skin irritation. | [1][2] |

| Eye Damage/Irritation | Causes serious eye irritation. | [1][2] |

| Respiratory Irritation | May cause respiratory irritation. | [1][2] |

Precautionary Statements (General):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

This bioreduction can lead to the formation of nitroso, hydroxylamino, and amino derivatives. During this process, reactive oxygen species (ROS) can be generated, leading to oxidative stress, which can damage cellular macromolecules like DNA, proteins, and lipids.[1] The potential adverse health effects associated with exposure to nitroaromatic compounds include methemoglobinemia, liver damage, and neurotoxicity. Given the structural similarities, it is prudent to handle this compound with the assumption of similar toxic potential.

Caption: Postulated toxicological pathway for this compound.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

5.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure.

| PPE Type | Specification | Source(s) |

| Eye Protection | Chemical safety goggles or a face shield. | [4] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult manufacturer's compatibility charts. Double gloving is recommended when handling the solid. | [4][6] |

| Body Protection | A lab coat should be worn at all times. For larger quantities, a chemical-resistant apron is recommended. | [4] |

| Respiratory Protection | All handling of the solid powder should be done in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. | [4] |

5.2 Storage

-

Store in a tightly closed, properly labeled container.[4]

-

Keep in a cool, dry, and well-ventilated area.[7]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

-

Protect from light and heat.[1]

Experimental Protocols

Adherence to detailed experimental protocols is essential for the safe handling of this compound.

6.1 Risk Assessment Protocol

Before any new experiment involving this compound, a formal risk assessment must be conducted.

Methodology:

-

Identify Hazards:

-

Chemical Hazards: Review the SDS and this guide to identify the toxic, irritant, and other hazardous properties of this compound and all other reagents in the experiment.

-

Procedural Hazards: Analyze each step of the experiment to identify potential for spills, aerosol generation (especially when handling the powder), and uncontrolled reactions.

-

-

Assess Risks:

-

Evaluate the likelihood and severity of potential exposure for each identified hazard.

-

Consider the quantities being used, the duration of the experiment, and the experience level of the personnel.

-

-

Implement Controls (Hierarchy of Controls):

-

Elimination/Substitution: If possible, substitute with a less hazardous chemical.

-

Engineering Controls: The primary control measure is to conduct all work in a certified chemical fume hood. Use of a powder-containment balance enclosure is recommended for weighing.

-

Administrative Controls: Develop a Standard Operating Procedure (SOP) for the experiment. Ensure all personnel are trained on the SOP and the hazards of the chemical.

-

Personal Protective Equipment (PPE): Select and use appropriate PPE as detailed in section 5.1.

-

-

Document and Review:

-

Document the risk assessment and the control measures to be implemented.

-

The Principal Investigator or a qualified safety professional must review and approve the risk assessment before work begins.

-

Caption: Workflow for a comprehensive chemical risk assessment.

6.2 Safe Handling Protocol for Solid Powder

Methodology:

-

Preparation: Designate a work area within a chemical fume hood. Cover the work surface with disposable bench paper.

-

Weighing:

-

Use a balance inside a ventilated enclosure or a chemical fume hood.

-

Tare a pre-labeled, sealable container.

-

Gently transfer the required amount of powder using a spatula, avoiding the creation of dust.

-

Immediately seal the container after weighing.

-

-

Transfer:

-

If adding the solid to a reaction vessel, do so slowly and carefully within the fume hood.

-

Use a powder funnel to minimize the chance of spills.

-

-

Cleanup:

-

Carefully wipe down the spatula and any surfaces with a damp cloth or paper towel to collect any residual powder.

-

Dispose of the bench paper and cleaning materials as hazardous waste.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

6.3 Spill and Decontamination Protocol

Methodology:

-

Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.

-

Containment (for minor spills inside a fume hood):

-

Ensure the fume hood is operational.

-

Wear appropriate PPE (double gloves, lab coat, eye protection).

-

Cover the spill with a compatible absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

-

-

Cleanup:

-

Carefully sweep the absorbent material and spilled solid into a labeled hazardous waste container.

-

Avoid creating dust during cleanup. A HEPA-filtered vacuum can be used if available and rated for hazardous dust.

-

-

Decontamination:

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Place all cleanup materials, including contaminated gloves and clothing, into a sealed bag for hazardous waste disposal.

-

-

Reporting: Report all spills to the laboratory supervisor and the institutional safety office, following local protocols.

Caption: General experimental workflow for safe handling of hazardous chemicals.

First Aid and Fire-Fighting Measures

7.1 First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [4] |

| Skin Contact | Immediately remove contaminated clothing. Wash skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |

7.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder or carbon dioxide.[4]

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Dispose of the chemical and any contaminated materials in a designated, sealed, and properly labeled hazardous waste container.

-

Do not dispose of down the drain or in general waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Engage a licensed disposal company for removal.[4]

References

- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H3BrClNO2 | CID 17839838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. tmi.utexas.edu [tmi.utexas.edu]

- 7. documents.uow.edu.au [documents.uow.edu.au]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Bromo-3-chloro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal stability and decomposition of 1-Bromo-3-chloro-5-nitrobenzene is not extensively available in peer-reviewed literature. This guide is constructed based on established principles of thermal analysis, data from analogous halogenated nitroaromatic compounds, and general chemical knowledge. The presented data tables are illustrative and should be confirmed by laboratory analysis.

Introduction

This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₃BrClNO₂.[1][2][3] Such compounds are often used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides.[1] The presence of both halogen atoms and a nitro group on the aromatic ring suggests that the molecule may have complex thermal behavior and decomposition pathways. Understanding the thermal stability of this compound is critical for ensuring safe handling, storage, and processing, particularly in manufacturing and drug development contexts where it may be subjected to elevated temperatures. This guide provides a comprehensive overview of the theoretical thermal properties, potential decomposition pathways, and established experimental protocols for assessing the thermal stability of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2][3] |

| Molecular Weight | 236.45 g/mol | [2][4] |

| Appearance | Yellow crystalline solid | [1][5] |

| Melting Point | 81.2 °C | [4] |

| Boiling Point (Predicted) | 268.8 ± 20.0 °C | [4] |

| Density (Predicted) | 1.827 ± 0.06 g/cm³ | [4][6][7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and dimethylformamide. | [1][5] |

Thermal Stability Analysis: Illustrative Data

While specific experimental data is not available, this section presents hypothetical yet realistic data that could be expected from standard thermal analysis techniques. This data is based on the thermal behavior of similar halogenated nitroaromatic compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. The expected TGA profile for this compound would likely show a single-step or multi-step decomposition process. Table 2 summarizes potential TGA data.

| Parameter | Illustrative Value | Interpretation |

| Onset of Decomposition (T_onset) | 250 - 280 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Mass Loss Rate (T_max) | 300 - 330 °C | The temperature at which the decomposition reaction is most rapid. |

| Final Residue at 600 °C | < 5% | Indicates that the decomposition products are largely volatile. |

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow into or out of a sample as it is heated. For a nitroaromatic compound, a strong exothermic decomposition is expected. Table 3 presents illustrative DSC data.

| Parameter | Illustrative Value | Interpretation |

| Melting Endotherm (T_melt) | ~81 °C | Corresponds to the melting point of the compound. |

| Onset of Exothermic Decomposition | 260 - 290 °C | The temperature at which the compound begins to release heat due to decomposition. This is a critical safety parameter. |

| Peak of Exothermic Decomposition | 310 - 340 °C | The temperature of the maximum rate of heat release. |

| Enthalpy of Decomposition (ΔH_d) | -2000 to -3000 J/g | A large negative value indicates a highly energetic decomposition, which could pose a runaway reaction hazard.[8] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for the thermal analysis of organic compounds.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[9]

-

Record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum mass loss rate, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and the exothermic decomposition energy of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Using a sealed pan is crucial to prevent mass loss due to sublimation before decomposition.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to 400 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the differential heat flow between the sample and the reference.

-

Analyze the resulting DSC thermogram to identify the melting endotherm and any exothermic events.

-

Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔH_d).

Visualizations

Experimental Workflow

The logical flow of the thermal analysis process is depicted below.

Caption: Workflow for Thermal Analysis.

Postulated Decomposition Pathway

The thermal decomposition of halogenated nitroaromatics is complex. The initial step is often the homolytic cleavage of the C-NO₂ bond, which is typically the weakest bond in the molecule. The resulting radicals can then undergo a series of propagation and termination reactions. The presence of bromine and chlorine atoms provides additional reaction pathways, including the formation of hydrogen halides.

Caption: Postulated Decomposition Pathway.

Safety Considerations

The predicted high enthalpy of decomposition for this compound suggests that it should be treated as a potentially energetic material. Safety protocols should include:

-

Avoiding High Temperatures: Do not expose the material to temperatures approaching its decomposition onset.[1]

-

Inert Atmosphere: Processing at elevated temperatures should be conducted under an inert atmosphere to prevent uncontrolled oxidation reactions.

-

Small-Scale Testing: Initial thermal hazard assessments should always be performed on a small scale.

-

Personal Protective Equipment: Appropriate personal protective equipment, including safety goggles, gloves, and lab coats, should be worn at all times.[10]

Conclusion

While specific experimental data on the thermal decomposition of this compound is scarce, a comprehensive thermal hazard assessment can be performed using standard techniques such as TGA and DSC. Based on the behavior of analogous compounds, it is anticipated that this material will exhibit a highly energetic exothermic decomposition at temperatures above 250 °C. The detailed experimental protocols and illustrative data provided in this guide serve as a robust framework for researchers and chemical process professionals to safely handle and characterize this compound. It is strongly recommended that the illustrative data presented herein be verified through rigorous laboratory testing before any scale-up or process implementation.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H3BrClNO2 | CID 17839838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 219817-43-3 [m.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. 4-bromo-2-chloro-1-nitrobenzene | 89465-97-4 [amp.chemicalbook.com]

- 7. 4-bromo-2-chloro-1-nitrobenzene | 89465-97-4 [amp.chemicalbook.com]

- 8. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters | MDPI [mdpi.com]

- 10. fishersci.it [fishersci.it]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-3-chloro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the selective Suzuki-Miyaura cross-coupling reaction utilizing 1-Bromo-3-chloro-5-nitrobenzene. This protocol is designed to be a valuable resource for synthetic chemists in academia and industry, particularly those involved in medicinal chemistry and materials science, enabling the synthesis of complex biaryl scaffolds.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with broad functional group tolerance and generally mild reaction conditions.[1] The substrate, this compound, is a trifunctional arene that offers multiple sites for synthetic elaboration. The presence of two distinct halogen atoms, bromine and chlorine, allows for chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > OTf > Cl.[2] This inherent reactivity difference enables the selective coupling at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations. The electron-withdrawing nitro group further activates the aromatic ring towards the initial oxidative addition step of the catalytic cycle.[3]

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data illustrates the expected yields and optimal conditions for this transformation.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 10 | 89 |

| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 90 | 14 | 95 |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | THF/H₂O (4:1) | 85 | 12 | 87 |

| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 95 | 16 | 85 |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the chemoselective Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative example.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 90°C and stir the reaction mixture vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (20 mL).[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-chloro-5-nitro-1,1'-biphenyl.

Mandatory Visualizations

The following diagrams illustrate the general mechanism of the Suzuki-Miyaura coupling and the experimental workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-3-chloro-5-nitrobenzene

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for synthesizing arylamines, which are common motifs in many biologically active compounds.[2][3] The substrate, 1-Bromo-3-chloro-5-nitrobenzene, presents a unique opportunity for chemoselective functionalization. Due to the differential reactivity of aryl halides in palladium-catalyzed reactions (typically C-Br > C-Cl), the Buchwald-Hartwig amination can be selectively performed at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[4][5]

These application notes provide a detailed protocol for the selective amination of this compound. The methodology leverages established principles of cross-coupling chemistry, employing a suitable palladium catalyst, phosphine (B1218219) ligand, and base to achieve high efficiency and selectivity.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through several key steps.[1][6][7] It begins with the active Pd(0) species undergoing oxidative addition into the aryl bromide bond. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form an amido complex. The final step is reductive elimination, which forms the desired C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst to continue the cycle.[6][7]

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Heck Reaction of 1-Bromo-3-chloro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction has become a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures, including pharmaceuticals, agrochemicals, and advanced materials. The substrate, 1-bromo-3-chloro-5-nitrobenzene, presents an interesting case for selective functionalization due to the differing reactivities of the carbon-bromine and carbon-chlorine bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective olefination at the bromine-substituted position while leaving the chlorine intact for subsequent transformations. The presence of the electron-withdrawing nitro group further activates the aryl halide towards oxidative addition, a key step in the Heck catalytic cycle, often allowing for milder reaction conditions.

These application notes provide an overview of the Heck reaction conditions applicable to this compound, including detailed experimental protocols and a summary of expected outcomes based on analogous reactions.

General Signaling Pathway: The Heck Reaction Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

-

Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond.

-

β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the substituted alkene product and a palladium-hydride species.

-

Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.

Caption: The catalytic cycle of the Heck reaction.

Summary of Heck Reaction Conditions

While specific data for this compound is limited in publicly available literature, conditions can be extrapolated from reactions with structurally similar compounds, such as 1-bromo-4-nitrobenzene. The following table summarizes representative conditions for the Heck reaction of electron-deficient aryl bromides.

| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-nitrobenzene | Styrene (B11656) | Pd-L1 (0.5) | - | Na₂CO₃ (2.0) | DMA | 50 | 1 | >99 (conversion)[1] |

| 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 100-120 | 12-24 | High (expected) |

| 1-Bromo-4-nitrobenzene | Methyl Acrylate (B77674) | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | Acetonitrile (B52724) | 80 | 16 | High (expected) |

| 1-Bromo-3,5-dinitrobenzene | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | DMF | 100 | 24 | Good (expected) |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the Heck reaction of electron-deficient aryl bromides and can serve as a starting point for the olefination of this compound.

Protocol 1: Heck Reaction of this compound with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) followed by styrene (1.2 mmol, 1.2 equiv).

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-chloro-3-nitro-5-styrylbenzene.